cisplatin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Cisplatin wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen Platinverbindungen beteiligt sind. Eine gängige Methode umfasst die Reaktion von Kaliumtetrachloroplatinat(II) mit Ammoniak unter Bildung von cis-Diamminedichloroplatin(II) . Die Reaktionsbedingungen umfassen typischerweise eine wässrige Lösung und eine kontrollierte Temperatur, um die Bildung des gewünschten cis-Isomers zu gewährleisten. Industrielle Produktionsverfahren beinhalten oft eine großtechnische Synthese unter Verwendung ähnlicher Reaktionswege, jedoch mit optimierten Bedingungen für höhere Ausbeute und Reinheit .

Analyse Chemischer Reaktionen

Cisplatin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Hydrolyse, Substitution und Oxidation . In wässrigen Lösungen unterliegt this compound einer Hydrolyse unter Bildung von aquatisierten Spezies wie cis-[PtCl(NH3)2(H2O)]+ und cis-[Pt(NH3)2(H2O)2]2+ . Diese aquatisierten Spezies können weiter mit Nukleophilen reagieren, was zur Bildung von DNA-Addukten führt, die für seine Antitumoraktivität entscheidend sind . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Wasser, Chloridionen und verschiedene Nukleophile . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind DNA-Addukte und andere Platin-Nukleophil-Komplexe .

Wissenschaftliche Forschungsanwendungen

Testicular Cancer

Cisplatin is highly effective in treating testicular cancer, often used in combination with other agents like bleomycin and etoposide (BEP regimen). Studies show that this combination can achieve cure rates exceeding 90% for early-stage disease .

Ovarian Cancer

In ovarian cancer, this compound is frequently combined with paclitaxel. A study reported that up to 80% of patients experienced tumor shrinkage following treatment with this compound-based regimens post-surgery .

Non-Small Cell Lung Cancer (NSCLC)

This compound is a key component in chemotherapy regimens for NSCLC. Its use alongside paclitaxel has demonstrated improved survival rates compared to other treatments. A median survival of 9.9 months was noted in patients receiving this combination therapy .

Head and Neck Cancers

This compound is utilized in chemoradiotherapy for head and neck squamous cell carcinoma (HNSCC). A retrospective study indicated that patients treated with a this compound-based regimen had one-year survival rates of up to 89% .

Combination Therapies

To combat resistance and enhance efficacy, this compound is often used in combination with other chemotherapeutics:

- TPF Regimen : Docetaxel, this compound, and fluorouracil have shown promising results in advanced head and neck cancers with a response rate of approximately 53% .

- Curcumin Nanomicelles : Recent studies suggest that curcumin encapsulated in nanomicelles can improve the efficacy of this compound against resistant oral cancer cells .

Side Effects and Management

Despite its effectiveness, this compound is associated with significant side effects including nephrotoxicity, nausea, and myelosuppression. Strategies to mitigate these effects include hydration protocols and the use of nephroprotective agents during treatment .

Data Tables

| Cancer Type | This compound Regimen | Response Rate (%) | Survival Rate (%) |

|---|---|---|---|

| Testicular | BEP (Bleomycin, Etoposide) | >90 | N/A |

| Ovarian | This compound + Paclitaxel | 70-80 | N/A |

| Non-Small Cell Lung Cancer | This compound + Paclitaxel | N/A | 38.9 (1-year) |

| Head and Neck | This compound + Radiotherapy | N/A | 89 (1-year) |

Case Studies

-

Case Study: Esophageal Cancer

Two patients developed severe acute renal failure after receiving this compound as part of their chemotherapy regimen for esophageal cancer. Despite the complications, both patients survived without cancer recurrence following subsequent treatments . -

Case Study: Cervical Cancer

A study highlighted the relationship between intracellular pH changes and the response to this compound treatment in cervical cancer cells, providing insights into potential new therapeutic strategies based on cellular metabolism .

Wirkmechanismus

The mechanism of action of cisplatin involves several key steps: cellular uptake, activation by aquation, DNA binding, and the processing of DNA lesions . Once inside the cell, this compound undergoes aquation to form reactive aquated species . These species bind to DNA, forming intrastrand and interstrand cross-links that disrupt DNA replication and transcription . The formation of these DNA adducts triggers various cellular responses, including apoptosis, which leads to cancer cell death . Molecular targets of this compound include DNA, RNA, and various proteins involved in DNA repair and cell cycle regulation .

Vergleich Mit ähnlichen Verbindungen

Cisplatin gehört zu einer Familie von platinbasierten Chemotherapeutika, zu denen auch Carboplatin, Oxaliplatin und Nedaplatin gehören . Obwohl alle diese Verbindungen einen ähnlichen Wirkmechanismus haben, unterscheiden sie sich in ihrer chemischen Struktur, ihren Nebenwirkungsprofilen und ihren klinischen Anwendungen . So ist Carboplatin weniger nephrotoxisch als this compound, kann aber mehr hämatologische Toxizität verursachen . Oxaliplatin wird häufig zur Behandlung von Darmkrebs eingesetzt und hat ein anderes Nebenwirkungsprofil, einschließlich Neurotoxizität . Nedaplatin ähnelt this compound, muss aber nicht hydriert werden, um die Nieren zu schützen . Diese Unterschiede unterstreichen die Einzigartigkeit von this compound und seine spezifischen Anwendungen in der Krebsbehandlung .

Eigenschaften

Key on ui mechanism of action |

Alkylating agents work by three different mechanisms: 1) attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA, 2) DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription, and 3) the induction of mispairing of the nucleotides leading to mutations. |

|---|---|

CAS-Nummer |

14913-33-8 |

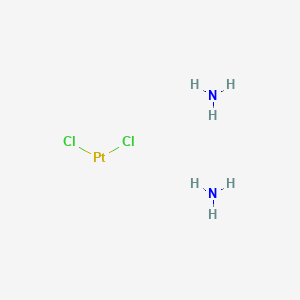

Molekularformel |

Cl2H6N2Pt |

Molekulargewicht |

300.05 g/mol |

IUPAC-Name |

azane;dichloroplatinum |

InChI |

InChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2 |

InChI-Schlüssel |

LXZZYRPGZAFOLE-UHFFFAOYSA-L |

SMILES |

N.N.Cl[Pt]Cl |

Kanonische SMILES |

N.N.Cl[Pt]Cl |

Key on ui other cas no. |

14913-33-8 |

Physikalische Beschreibung |

Yellow crystalline solid; [MSDSonline] |

Piktogramme |

Corrosive; Irritant; Health Hazard |

Löslichkeit |

H2O 1 (mg/mL) DMSO 10 (mg/mL) 10:1 PVP coprecipitate in 10% PVP 2.5 (mg/mL) Dimethylformamide (pure anhydrous) 24 (mg/mL) |

Synonyme |

trans-DDP; trans-Diaminedichloroplatinum; trans-Diamminedichloroplatinum; trans-Diamminedichloroplatinum(II); trans-Dichlorodiamineplatinum(II); trans-Dichlorodiammine Platinum; trans-Dichlorodiammineplatinum(II); trans-Platinum(II) Ammonium Chloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.